1,4,6-tri-O-galloyl-beta-D-glucose 1,4,6-tri-O-galloyl-beta-D-glucose 1,4,6-tri-O-galloyl-beta-D-glucose is a natural product found in Camellia sinensis, Balanophora japonica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 94513-58-3
VCID: VC17960857
InChI: InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-23(44-25(40)9-3-13(30)19(35)14(31)4-9)21(37)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23-,27+/m1/s1
SMILES:
Molecular Formula: C27H24O18
Molecular Weight: 636.5 g/mol

1,4,6-tri-O-galloyl-beta-D-glucose

CAS No.: 94513-58-3

Cat. No.: VC17960857

Molecular Formula: C27H24O18

Molecular Weight: 636.5 g/mol

* For research use only. Not for human or veterinary use.

1,4,6-tri-O-galloyl-beta-D-glucose - 94513-58-3

Specification

CAS No. 94513-58-3
Molecular Formula C27H24O18
Molecular Weight 636.5 g/mol
IUPAC Name [(2R,3S,4R,5R,6S)-4,5-dihydroxy-3,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-23(44-25(40)9-3-13(30)19(35)14(31)4-9)21(37)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23-,27+/m1/s1
Standard InChI Key SUAXOYITDJNGFM-BTPAJHBMSA-N
Isomeric SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1,4,6-TGG belongs to the gallotannin family, featuring a β-D-glucopyranose backbone substituted with three galloyl moieties. Its molecular formula is C27H24O18\text{C}_{27}\text{H}_{24}\text{O}_{18}, with a molecular weight of 636.5 g/mol . The stereochemistry of the glucose unit is critical to its biological function, as evidenced by its IUPAC name: [(2R,3S,4R,5R,6S)-4,5-dihydroxy-3,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate .

Table 1: Physicochemical Properties of 1,4,6-TGG

PropertyValueSource
Molecular FormulaC27H24O18\text{C}_{27}\text{H}_{24}\text{O}_{18}PubChem
Molecular Weight636.5 g/molPubChem
CAS Registry Number94513-58-3PubChem
UV Absorption Peaks221 nm, 278 nmYang et al.
SolubilityPolar solvents (e.g., DMSO)Yang et al.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in elucidating the structure of 1,4,6-TGG. 1H^1\text{H}-NMR spectra reveal distinct proton signals at δ 3.44–6.20 ppm, corresponding to the glucose backbone and galloyl aromatic protons. 13C^{13}\text{C}-NMR data confirm ester linkages through carbonyl signals at δ 165–170 ppm . HMQC and COSY experiments further validate the spatial arrangement of substituents .

Natural Occurrence and Biosynthesis

Distribution in Plant Species

1,4,6-TGG is predominantly found in Camellia sinensis, particularly in specialized tea genetic resources . It has also been identified in Balanophora japonica, a parasitic plant used in traditional medicine . Its accumulation correlates with plant defense mechanisms against oxidative stress and pathogens.

Biosynthetic Pathways

The biosynthesis of 1,4,6-TGG involves sequential galloylation of β-D-glucose. Enzymatic studies suggest a pathway initiated by β-glucogallin (1-O-galloyl-β-D-glucose), which undergoes positional galloylation via acyltransferases. Key enzymes include:

  • Glucosyltransferases: Catalyze the formation of β-glucogallin.

  • Galloyltransferases: Mediate the addition of galloyl groups to the 4th and 6th hydroxyls .

This pathway parallels the biosynthesis of related gallotannins like 1,2,3,4,6-penta-O-galloyl-β-D-glucose, though 1,4,6-TGG exhibits unique regioselectivity .

Pharmacological Properties

Antioxidant Activity

1,4,6-TGG demonstrates exceptional radical-scavenging capacity. In vitro assays using the Trolox Equivalent Antioxidant Capacity (TEAC) method reveal a potency of 2.68–5.77 µmol TEAC/µmol, surpassing ascorbic acid by 42.7–419.4% and rivaling epigallocatechin gallate (EGCG) .

Table 2: Comparative Antioxidant Activity

CompoundTEAC (µmol TEAC/µmol)Relative Efficacy vs. Ascorbic Acid
1,4,6-TGG2.68–5.77+42.7–419.4%
Ascorbic Acid1.00Baseline
EGCG3.12–6.01+212–501%

Analytical Methods and Purification Techniques

Chromatographic Separation

Semi-preparative high-performance liquid chromatography (HPLC) with a mobile phase gradient (30–44% acetonitrile in 51 minutes) achieves baseline separation of 1,4,6-TGG from tea extracts . Thin-layer chromatography (TLC) using n-butanol/water (3:1 v/v) yields an RfR_f value of 0.55–0.70 .

Mass Spectrometry

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) identifies 1,4,6-TGG via a parent ion at m/zm/z 635 ([M-H]^-) and fragment ions at m/zm/z 483, 465, 313, and 169 .

Comparative Analysis with Related Galloylglucoses

Structural Isomers

1,4,6-TGG differs from isomers like 1,2,6-tri-O-galloyl-β-D-glucose (ChemSpider ID: 389282) in galloyl group positioning, which influences bioactivity . For example, 1,2,6-TGG shows reduced antioxidant capacity compared to 1,4,6-TGG due to steric hindrance at the 2nd position .

Functional Divergence

While penta-O-galloylglucoses like 1,2,3,4,6-PGG regulate lipid metabolism , 1,4,6-TGG’s tri-substituted structure may optimize solubility and membrane permeability for enhanced bioavailability.

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